Flumethasone 17-ketone
Overview
Description
Flumethasone 17-ketone is a compound that falls within the broader category of fluorinated ketones, which are known for their significant role in synthetic chemistry and medicinal applications. These compounds, particularly peptidyl fluoromethyl ketones, are recognized for their ability to inhibit hydrolytic enzymes such as serine and cysteine proteases . The presence of fluorine atoms adjacent to a ketone group enhances the reactivity of the carbonyl group, making these molecules particularly interesting for the development of inhibitors and probes for studying proteolytic activity .
Synthesis Analysis
The synthesis of peptidyl fluoromethyl ketones, which are structurally related to Flumethasone 17-ketone, can be achieved through solid-phase methods using standard Fmoc peptide chemistry . This approach involves the use of bifunctional linkers to incorporate the amino acid fluoromethyl ketone unit at the C-terminal end of peptide sequences . Such methodologies enable the creation of sequence-independent peptidyl-fluoromethyl ketones, which can be further applied in the synthesis of activity-based probes for various enzymes .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic ketones, akin to Flumethasone 17-ketone, has been characterized using various techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and X-ray diffraction . These methods confirm the presence of fluorine atoms in the aromatic ketone structure, which is crucial for the compound's biological activity and interaction with target enzymes .
Chemical Reactions Analysis
Fluorinated ketones exhibit unique reactivity patterns due to the influence of the fluorine atoms. For instance, peptide fluoromethyl ketones have been synthesized and shown to be potent inhibitors of human cathepsin B, with the fluoromethyl ketone demonstrating a significantly higher potency compared to other analogs . The increased potency is attributed to tighter binding to the target enzyme, which is a direct consequence of the fluorine's electronic effects on the ketone moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated ketones are heavily influenced by the presence of fluorine atoms. These atoms not only increase the reactivity of the carbonyl group but also affect the overall physicochemical properties of the molecule . For example, chiral fluoro ketones have been evaluated for their potential as enantioselective catalysts in asymmetric epoxidation reactions . The presence of fluorine can lead to varying degrees of reactivity and enantioselectivity, which are essential parameters in the development of catalytic processes .
Scientific Research Applications
Comparative Effectiveness in Dermatological Applications
Flumethasone 17-ketone has been evaluated for its effectiveness in treating inflammatory dermatoses. Its comparative efficacy has been studied against other corticosteroids, highlighting its role in topical treatments. Research suggests that flumethasone, particularly in the form of flumethasone pivalate, exhibits favorable outcomes compared to other corticosteroids in treating conditions such as psoriasis and eczema. The studies emphasize its potency and utility in dermatological therapy, often highlighting its relative strengths and limitations in comparison to other corticosteroids (Stahle, 1967; Brogden, Speight, & Avery, 2012).
Analytical Studies and Quantitative Analysis
Analytical methods for quantifying flumethasone pivalate, among other pharmaceutical compounds containing heterocyclic rings, have been developed, demonstrating the importance of high-performance liquid chromatography (HPLC) and other techniques. These analytical approaches ensure precise measurement and quality control of flumethasone in pharmaceutical formulations, underscoring its significance in pharmacological research and application (Mandour et al., 2020).
Broader Implications in Metabolic Studies
While the direct applications of Flumethasone 17-ketone in metabolic studies are not extensively documented in the searched literature, the broader investigation into ketone bodies, including β-hydroxybutyrate, provides insight into the metabolic implications of ketosis. These studies delve into the metabolic adaptations, including the utilization of ketone bodies in various pathological and physiological states, offering a backdrop against which the metabolic effects of corticosteroids like flumethasone might be understood. Research in this area explores the therapeutic potential of ketone bodies in managing metabolic syndrome, neurological disorders, and as a potential adjunct in the treatment of heart failure, emphasizing the role of metabolic modulation in therapeutic strategies (Kovács et al., 2019; Selvaraj, Kelly, & Margulies, 2020).
Safety And Hazards
properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWAIKMRBAVPM-JRXMGOECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flumethasone 17-ketone | |
CAS RN |
25256-97-7 | |
Record name | Flumethasone 17-ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUMETHASONE 17-KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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